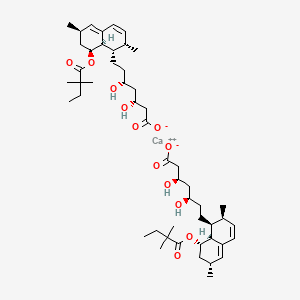

Tenivastatin calcium

Descripción general

Descripción

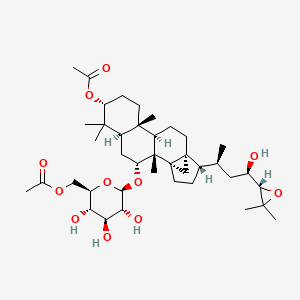

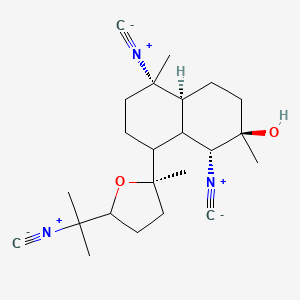

Tenivastatina cálcica es un compuesto farmacológicamente activo conocido por sus potentes efectos inhibitorios sobre la reductasa de la 3-hidroxi-3-metilglutaril coenzima A (HMG-CoA reductasa). Esta enzima juega un papel crucial en la biosíntesis del colesterol. La tenivastatina cálcica se utiliza principalmente por sus propiedades hipocolesterolémicas, lo que la convierte en un agente valioso en el tratamiento de la hiperlipidemia y las afecciones cardiovasculares relacionadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

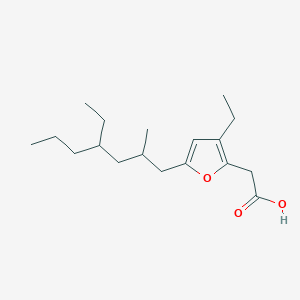

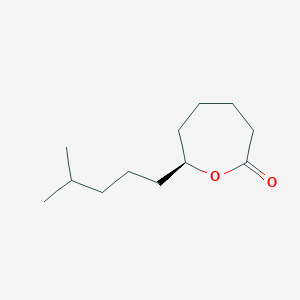

La síntesis de tenivastatina cálcica implica múltiples pasos, comenzando con el precursor lactónico adecuado. Los pasos clave incluyen la hidrólisis del anillo lactónico para formar el ácido hidroxilado correspondiente, seguido de la formación de la sal de calcio. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la estabilidad de los compuestos intermedios .

Métodos de producción industrial

La producción industrial de tenivastatina cálcica sigue una ruta sintética similar pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, es común en la producción industrial de este compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La tenivastatina cálcica experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Esta reacción puede afectar a los grupos carbonilo dentro de la estructura.

Sustitución: Esta reacción puede ocurrir en varias posiciones en el anillo aromático o en la cadena alifática.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas controladas y niveles de pH para garantizar la transformación deseada .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

La tenivastatina cálcica tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

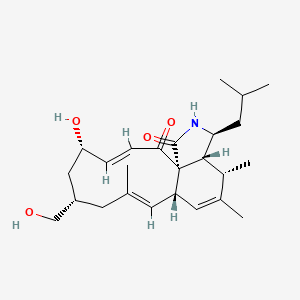

La tenivastatina cálcica ejerce sus efectos inhibiendo la HMG-CoA reductasa, la enzima responsable de la conversión de HMG-CoA en mevalonato, un precursor del colesterol. Al inhibir esta enzima, la tenivastatina cálcica reduce eficazmente la síntesis de colesterol en el hígado. Esto conduce a un aumento de la captación de colesterol de lipoproteínas de baja densidad (LDL) del torrente sanguíneo, lo que reduce los niveles generales de colesterol .

Comparación Con Compuestos Similares

Compuestos similares

Simvastatina: Otro inhibidor de la HMG-CoA reductasa con efectos hipocolesterolémicos similares.

Atorvastatina: Conocida por su alta potencia y larga duración de acción.

Rosuvastatina: Destaca por su fuerte eficacia en la reducción de los niveles de colesterol LDL.

Singularidad

La tenivastatina cálcica es única debido a su estructura molecular específica, que permite una potente e inhibición selectiva de la HMG-CoA reductasa. Esta especificidad contribuye a su eficacia en la reducción de los niveles de colesterol con posibles efectos secundarios menores en comparación con otras estatinas .

Propiedades

IUPAC Name |

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)

![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)

![2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride](/img/structure/B1250586.png)